molecular formula C27H44O2 B14068478 Vitamin D3 25-hydroxy monohydrate

Vitamin D3 25-hydroxy monohydrate

Cat. No.: B14068478
M. Wt: 400.6 g/mol
InChI Key: JWUBBDSIWDLEOM-VBBWTYDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vitamin D3 25-hydroxy monohydrate can be achieved through a biocatalytic process using molybdenum-dependent steroid C25 dehydrogenase. This enzyme, produced in the denitrifying bacterium Thauera aromatica under semi-aerobic conditions, catalyzes the conversion of vitamin D3 to 25-hydroxyvitamin D3 using water as a hydroxylating agent . The reaction conditions involve high-density suspensions of resting cells and can achieve a yield of 99% within 50 hours .

Industrial Production Methods: Industrial production of this compound often involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification and purification. This method ensures high specificity and accuracy in measuring the concentration of the compound in human serum .

Properties

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

3-[2-[(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/t20?,23?,24?,25?,27-/m1/s1

InChI Key

JWUBBDSIWDLEOM-VBBWTYDJSA-N

Isomeric SMILES

CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(CCC3=C)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Origin of Product

United States

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